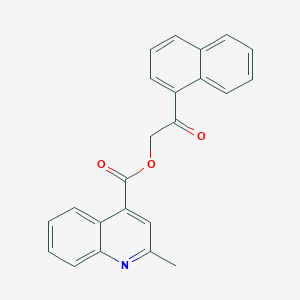
2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a naphthalene ring and a quinoline ring, which are linked through an oxoethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-methylquinoline-4-carboxylic acid with naphthalene-1-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and purity of the compound. These methods also allow for better control over reaction parameters, leading to more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or quinoline rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various quinoline and naphthalene derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its role in enzyme inhibition and as a probe for studying cellular processes.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid
- 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
- 2-(Phenyl)-2-oxoethyl quinoline-4-carboxylate
Uniqueness
Compared to similar compounds, 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate exhibits unique electronic properties due to the presence of both naphthalene and quinoline rings. This dual-ring system enhances its potential for applications in organic electronics and medicinal chemistry, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-13-20(18-10-4-5-12-21(18)24-15)23(26)27-14-22(25)19-11-6-8-16-7-2-3-9-17(16)19/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPNGJPIAPYECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2821091.png)


![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)
![1-(naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2821098.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)
![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)


![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)
![2-(4-chlorophenoxy)-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)

![1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B2821111.png)
